
(R)-Benzyl (3-(2-((1-hydroxypropan-2-yl)oxy)phenyl)propyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Benzyl (3-(2-((1-hydroxypropan-2-yl)oxy)phenyl)propyl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyl group, a hydroxypropan-2-yl group, and a carbamate group. The presence of these functional groups contributes to its reactivity and potential utility in different scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Benzyl (3-(2-((1-hydroxypropan-2-yl)oxy)phenyl)propyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of benzyl alcohol with 3-(2-hydroxyphenyl)propylamine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and improve yield. Additionally, the use of advanced purification techniques such as chromatography and crystallization can ensure the production of high-purity ®-Benzyl (3-(2-((1-hydroxypropan-2-yl)oxy)phenyl)propyl)carbamate.
Chemical Reactions Analysis
Types of Reactions
®-Benzyl (3-(2-((1-hydroxypropan-2-yl)oxy)phenyl)propyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxypropan-2-yl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
®-Benzyl (3-(2-((1-hydroxypropan-2-yl)oxy)phenyl)propyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-Benzyl (3-(2-((1-hydroxypropan-2-yl)oxy)phenyl)propyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Shares the carbamate functional group but lacks the hydroxypropan-2-yl group.
Phenylpropyl carbamate: Similar structure but without the benzyl group.
Hydroxyphenyl carbamate: Contains the hydroxyphenyl group but lacks the benzyl and propyl groups.
Uniqueness
®-Benzyl (3-(2-((1-hydroxypropan-2-yl)oxy)phenyl)propyl)carbamate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
874336-15-9 |
|---|---|
Molecular Formula |
C20H25NO4 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
benzyl N-[3-[2-[(2R)-1-hydroxypropan-2-yl]oxyphenyl]propyl]carbamate |
InChI |
InChI=1S/C20H25NO4/c1-16(14-22)25-19-12-6-5-10-18(19)11-7-13-21-20(23)24-15-17-8-3-2-4-9-17/h2-6,8-10,12,16,22H,7,11,13-15H2,1H3,(H,21,23)/t16-/m1/s1 |
InChI Key |
XAOMMZLTYNYMRX-MRXNPFEDSA-N |
Isomeric SMILES |
C[C@H](CO)OC1=CC=CC=C1CCCNC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(CO)OC1=CC=CC=C1CCCNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



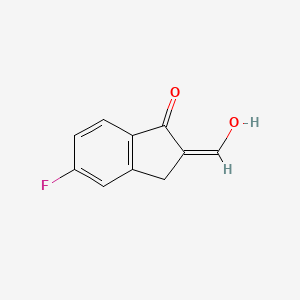

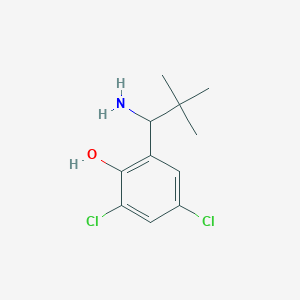
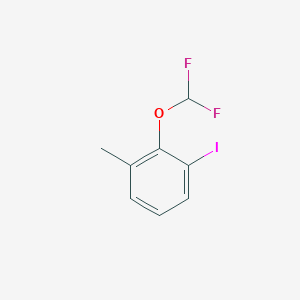
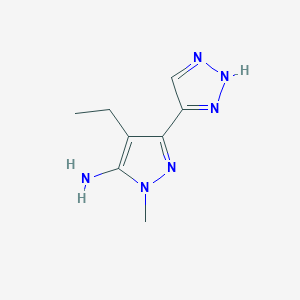

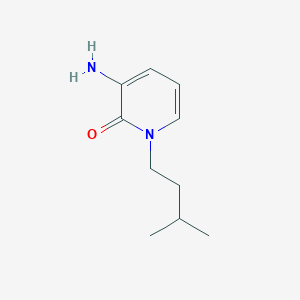
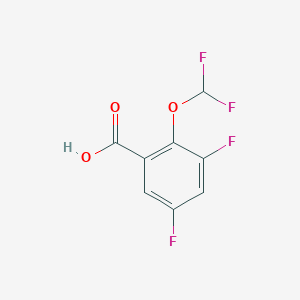
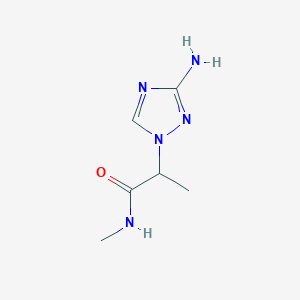
![4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13077095.png)
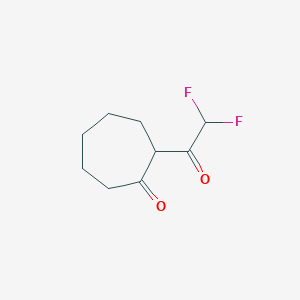
![6,8-Difluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13077108.png)

